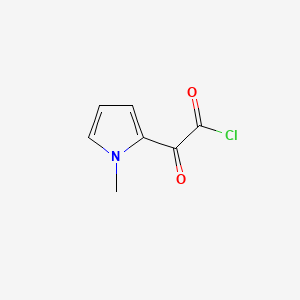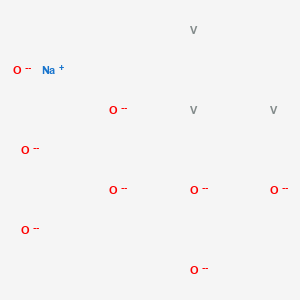![molecular formula C21H25N5O2 B577003 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one CAS No. 10527-56-7](/img/structure/B577003.png)
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and indicators.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one typically involves the diazotization of 4-aminoantipyrine followed by coupling with 5-(diethylamino)phenol. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The phenolic and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the phenolic and amino groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce aromatic amines.
Applications De Recherche Scientifique
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one has various applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mécanisme D'action
The mechanism of action of 4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one involves its interaction with specific molecular targets. In analytical chemistry, it forms complexes with metal ions, leading to color changes that can be measured. In biological systems, it may interact with cellular components, affecting their function and visualization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Antipyrylazo)-5-(dimethylamino)phenol
- 2-(4-Antipyrylazo)-5-(diethylamino)aniline
- 2-(4-Antipyrylazo)-5-(diethylamino)benzoic acid
Uniqueness
4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of azo and phenolic groups allows for versatile reactivity and applications in various fields.
Propriétés
Numéro CAS |
10527-56-7 |
|---|---|
Formule moléculaire |
C21H25N5O2 |
Poids moléculaire |
379.464 |
Nom IUPAC |
4-[2-[4-(diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H25N5O2/c1-5-25(6-2)17-12-13-18(19(27)14-17)22-23-20-15(3)24(4)26(21(20)28)16-10-8-7-9-11-16/h7-14,23H,5-6H2,1-4H3 |
Clé InChI |
YQVPCPCCQBOWJO-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C(=NNC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid](/img/structure/B576921.png)

![[4-(Dimethylamino)anilino]-oxo-phenylazanium](/img/structure/B576926.png)








![1h-Pyrrolo[3,4-b]quinoxaline](/img/structure/B576942.png)
